molecular formula C26H42O4 B041555 Heptyl Undecyl Phthalate CAS No. 65185-88-8

Heptyl Undecyl Phthalate

Cat. No.: B041555
CAS No.: 65185-88-8
M. Wt: 418.6 g/mol
InChI Key: ILVKYQKHSCWQAW-UHFFFAOYSA-N
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Description

Phthalic acid, heptyl undecyl ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. These compounds are commonly found in a variety of products, including toys, food packaging, and medical devices .

Preparation Methods

Phthalic acid, heptyl undecyl ester is typically synthesized through the esterification of phthalic anhydride with heptyl and undecyl alcohols. The reaction is catalyzed by sulfuric acid and involves heating the reactants under reflux conditions. The process can be summarized in two stages: the formation of the monoester, followed by the formation of the diester . Industrial production methods often involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

Phthalic acid, heptyl undecyl ester can undergo various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phthalic acid, heptyl undecyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phthalic acid, heptyl undecyl ester involves its interaction with cellular membranes and proteins. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, phthalate esters can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to various physiological effects .

Comparison with Similar Compounds

Phthalic acid, heptyl undecyl ester can be compared with other phthalate esters, such as:

  • Di-n-butyl phthalate (DnBP)
  • Diethyl phthalate (DEP)
  • Dimethyl phthalate (DMP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Diisobutyl phthalate (DiBP)

While all these compounds serve as plasticizers, phthalic acid, heptyl undecyl ester is unique due to its specific alkyl chain lengths, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where specific flexibility and durability are required .

Properties

IUPAC Name

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKYQKHSCWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883153
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-88-8, 68515-42-4
Record name Heptyl undecyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl undecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL UNDECYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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